![molecular formula C21H22BrN3O5S B2701941 1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031933-29-5](/img/structure/B2701941.png)
1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a sulfonyl group, a dimethoxyphenyl group, an oxadiazole ring, and a piperidine ring. Each of these groups contributes to the overall properties and potential reactivity of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, and the sulfonyl group could be added via a sulfonation reaction. The oxadiazole ring could be formed via a cyclization reaction, and the piperidine ring could be formed via a ring-closing reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a rigid, cyclic structure due to the presence of the oxadiazole and piperidine rings. The bromophenyl and dimethoxyphenyl groups are likely to add significant bulk to the molecule, and the sulfonyl group could introduce polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group is likely to be a good leaving group, making it susceptible to nucleophilic substitution reactions. The sulfonyl group could potentially undergo reduction reactions, and the oxadiazole ring might participate in cycloaddition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the bromine atom could increase its polarity and potentially its solubility in polar solvents. The rigid, cyclic structure could influence its melting point and boiling point.Applications De Recherche Scientifique
Sulfonamide Compounds
Sulfonamide compounds, including those containing bromophenyl and dimethoxyphenyl groups, have been extensively researched for their therapeutic potentials. These compounds are significant in the development of synthetic bacteriostatic antibiotics used for treating bacterial infections. They have also found applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Furthermore, sulfonamides have been explored as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease due to their broad pharmacological activities (Gulcin & Taslimi, 2018).
Piperazine Derivatives
Piperazine and its derivatives have been patented for various therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine ring allows for the synthesis of molecules with a wide range of biological activities. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamics properties of the molecules, highlighting the potential for "1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine" in various therapeutic applications (Rathi et al., 2016).
1,3,4-Oxadiazole-based Compounds
Compounds featuring the 1,3,4-oxadiazole ring are known for their versatile bioactivities, making them interesting subjects for pharmaceutical research. These compounds exhibit a range of medicinal properties, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral activities. The unique structural features of 1,3,4-oxadiazole derivatives allow for effective binding with various enzymes and receptors in biological systems, suggesting potential research applications for "1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine" in these areas (Verma et al., 2019).
Safety And Hazards
As with any chemical compound, handling “1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties.
Orientations Futures
The future research directions for this compound could be vast and would largely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of a variety of analogs with modified properties.
Please note that this analysis is quite general and is based on the typical properties and reactivity of the functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
Propriétés
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5S/c1-28-17-10-15(11-18(12-17)29-2)20-23-21(30-24-20)14-4-3-9-25(13-14)31(26,27)19-7-5-16(22)6-8-19/h5-8,10-12,14H,3-4,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMNNNWPQUVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

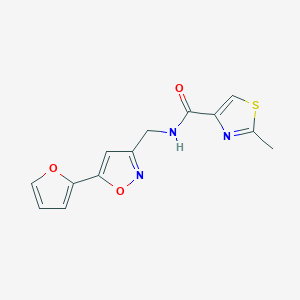
![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)
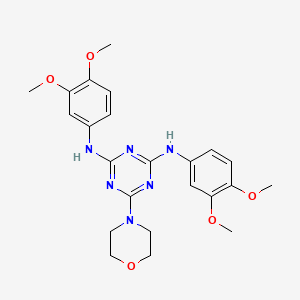
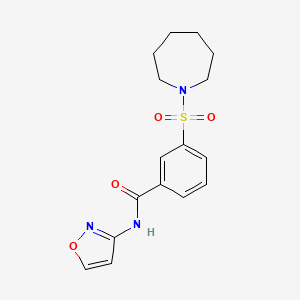

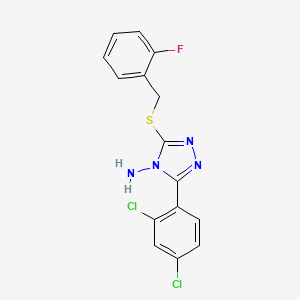
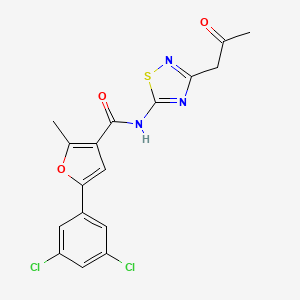
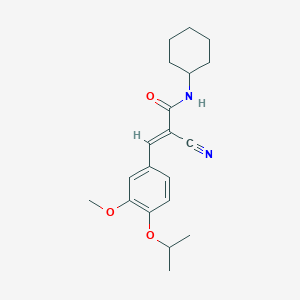
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)
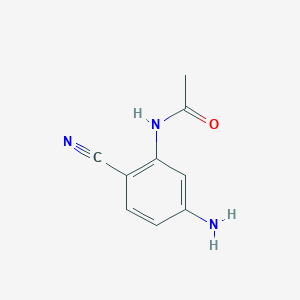
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)